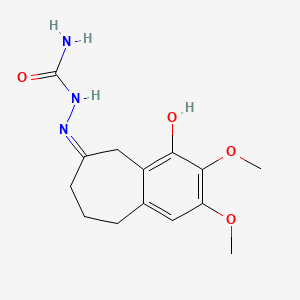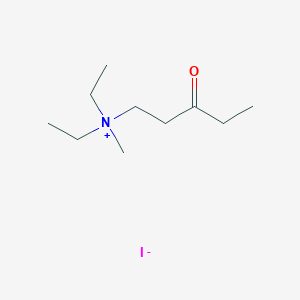
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide is a chemical compound with the molecular formula C10H22INO. It is an iodide salt of a quaternary ammonium compound, which is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide typically involves the quaternization of the corresponding amine. The process generally includes the reaction of N,N-diethyl-N-methyl-3-oxopentanamine with an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a solvent like acetonitrile or ethanol, and at a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
Wirkmechanismus
The mechanism of action of 1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide involves its interaction with cellular membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylammonium iodide
- Tetramethylammonium iodide
- Tetraethylammonium iodide
Comparison
1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide is unique due to its specific alkyl chain length and functional groups, which confer distinct physicochemical properties. Compared to other quaternary ammonium iodides, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
52103-30-7 |
|---|---|
Molekularformel |
C10H22INO |
Molekulargewicht |
299.19 g/mol |
IUPAC-Name |
diethyl-methyl-(3-oxopentyl)azanium;iodide |
InChI |
InChI=1S/C10H22NO.HI/c1-5-10(12)8-9-11(4,6-2)7-3;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MLCZZDSLFGTXBC-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=O)CC[N+](C)(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




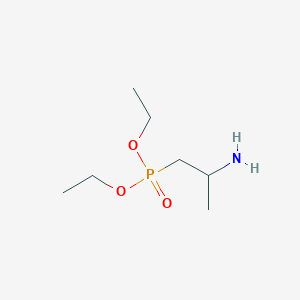
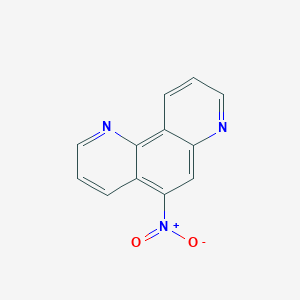
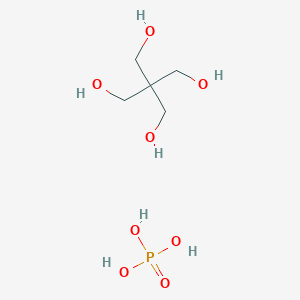


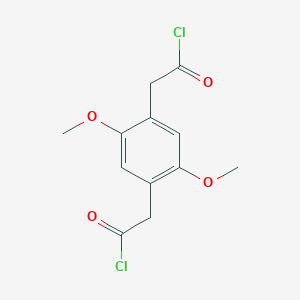
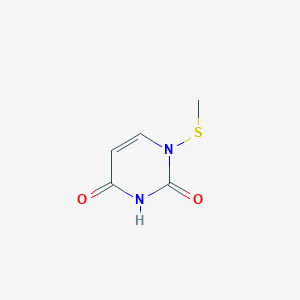
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)

